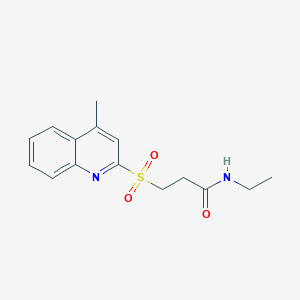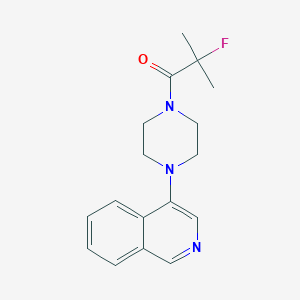![molecular formula C17H19N3O2S B7678978 4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMSQ, and it has been synthesized using different methods.
作用機序
The mechanism of action of PMSQ is not fully understood. However, it has been suggested that PMSQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell division. PMSQ has also been shown to inhibit the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects:
PMSQ has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. PMSQ has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
実験室実験の利点と制限
PMSQ has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also limitations to using PMSQ in lab experiments. PMSQ is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of PMSQ.
将来の方向性
There are several future directions for research on PMSQ. One potential direction is to further study its anticancer activity and potential use as an anti-inflammatory and antiviral agent. Another direction is to study the mechanism of action of PMSQ to better understand its potential applications. Additionally, further research is needed to fully understand the advantages and limitations of using PMSQ in lab experiments.
合成法
The synthesis of PMSQ can be achieved through different methods. One of the most common methods is the reaction of 4-methyl-2-nitrobenzaldehyde with propan-2-yl hydrazine to form 4-methyl-2-(1-propan-2-ylhydrazinylidene) benzaldehyde. This intermediate product is then reacted with methylsulfonyl chloride to form PMSQ. Other methods of synthesis include the reaction of 4-methyl-2-chloroquinoline with propan-2-yl hydrazine followed by reaction with sodium methanesulfinate.
科学的研究の応用
PMSQ has been extensively studied for its potential applications in various fields. One of the most significant applications of PMSQ is in the field of medicinal chemistry. PMSQ has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antiviral agent.
特性
IUPAC Name |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(2)20-9-8-14(19-20)11-23(21,22)17-10-13(3)15-6-4-5-7-16(15)18-17/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBLXCKAUTXNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)CC3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
![2-[[N-(2-hydroxyethyl)anilino]methyl]-6-methylpyridin-3-ol](/img/structure/B7678908.png)


![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)

![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678945.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)
![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)
![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)
